Benzyldimethyl(pentadecyl)ammonium chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(pentadecyl)ammonium chloride typically involves the quaternization of dimethylbenzylamine with pentadecyl chloride. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:
C6H5CH2N(CH3)2+C15H31Cl→C6H5CH2N(CH3)2C15H31Cl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyl(pentadecyl)ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions often include aqueous or alcoholic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the benzyl group.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the benzyl group to a methyl group.
Major Products Formed
Substitution: The major products are often the corresponding substituted quaternary ammonium salts.
Oxidation: Oxidation can lead to the formation of benzoic acid derivatives.
Reduction: Reduction typically results in the formation of dimethyl(pentadecyl)amine.
Scientific Research Applications
Benzyldimethyl(pentadecyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant and antimicrobial agent in laboratory settings.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Mechanism of Action
The antimicrobial action of benzyldimethyl(pentadecyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This compound targets a wide range of microorganisms, including bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium chloride: Used as a surfactant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
Benzyldimethyl(pentadecyl)ammonium chloride is unique due to its long alkyl chain, which enhances its surfactant properties and antimicrobial efficacy. This makes it particularly effective in applications requiring strong antimicrobial action and surface activity .
Properties
IUPAC Name |
benzyl-dimethyl-pentadecylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(2,3)23-24-20-17-16-18-21-24;/h16-18,20-21H,4-15,19,22-23H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGZAYWUIJBOD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937126 | |
Record name | N-Benzyl-N,N-dimethylpentadecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16576-96-8 | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-pentadecyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16576-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyldimethyl(pentadecyl)ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016576968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-N,N-dimethylpentadecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldimethyl(pentadecyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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